反式-3-氨基-1-Boc-4-羟基吡咯烷

描述

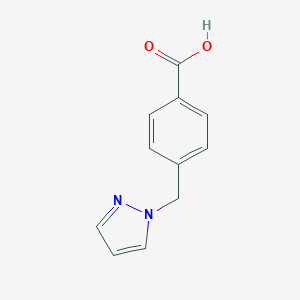

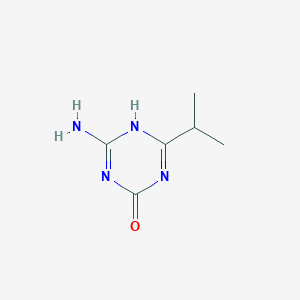

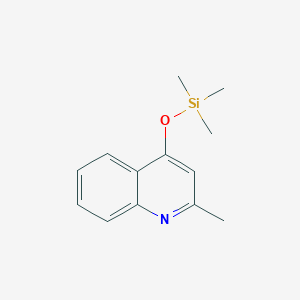

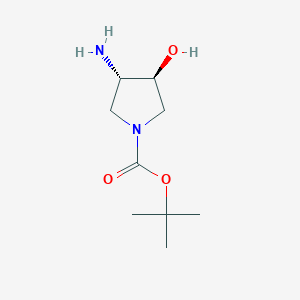

Trans-3-Amino-1-Boc-4-hydroxypyrrolidine (TBAHP) is an amino acid derivative that has recently been studied for its potential applications in medicinal chemistry and chemical biology. This compound is known to act as a chiral auxiliary in the synthesis of optically active compounds. It has also been used as a reagent in the determination of the absolute configuration of chiral compounds. In addition, TBAHP has been used in the development of peptide-based drugs, as well as in the investigation of the biological properties of peptides and proteins.

科学研究应用

基于羟脯氨酸的 DNA 模拟物

研究重点介绍了基于羟脯氨酸及其衍生物(包括反式-3-氨基-1-Boc-4-羟基吡咯烷)的 DNA 类似物和模拟物的开发。这些化合物旨在改善天然寡核苷酸的理化和生物学特性。基于羟脯氨酸的 DNA 模拟物,如 HypNA-pPNA 和 pHypNA,展示了在基于核酸的诊断、核酸分离和反义实验中的潜在用途,展示了它们在遗传研究和分子诊断中的重要性 (Efimov & Chakhmakhcheva, 2006).

氨氧自由基的毒性评估

与反式-3-氨基-1-Boc-4-羟基吡咯烷的结构基序密切相关的氨氧自由基因其毒性而受到严格审查。该综述得出的结论是,氨氧自由基的毒性非常低,且没有致突变性。这一发现对于它们在生物医学领域的应用至关重要,在生物医学领域,低毒性是药物开发和治疗用途的先决条件 (Sosnovsky, 1992).

烟草和癌症研究中的生物标记物

对人类尿液致癌物质代谢产物(包括与烟草和癌症相关的代谢产物)的研究指出了化学标记物在癌症诊断和研究中的重要性。虽然反式-3-氨基-1-Boc-4-羟基吡咯烷本身没有被直接提及,但检测和分析代谢产物的方法和途径与处理生物医学研究中的复杂有机化合物具有相似之处 (Hecht, 2002).

含羞草氨酸在疾病治疗和植物修复中的作用

含羞草氨酸是一种非蛋白质氨基酸,如反式-3-氨基-1-Boc-4-羟基吡咯烷,具有多种生物活性,如抗癌和抗炎作用。探索含羞草氨酸在治疗和植物修复中的作用,突出了氨基酸及其衍生物在开发治疗剂和环境解决方案方面的潜力 (Nguyen & Tawata, 2016).

作用机制

安全和危害

未来方向

属性

IUPAC Name |

tert-butyl (3S,4S)-3-amino-4-hydroxypyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O3/c1-9(2,3)14-8(13)11-4-6(10)7(12)5-11/h6-7,12H,4-5,10H2,1-3H3/t6-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOZOQDNRVPHFOO-BQBZGAKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

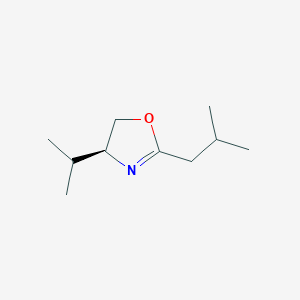

![(1R,2R,3S,5R)-3-Amino-2,6,6-trimethylbicyclo[3.1.1]heptan-2-OL](/img/structure/B60745.png)

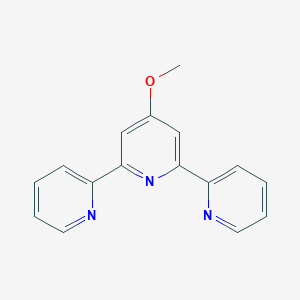

![1-Isopropyl-7-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B60748.png)